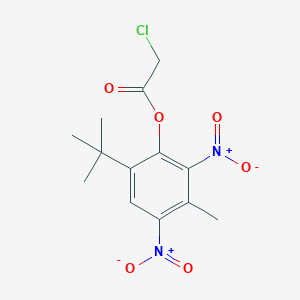
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been widely used in scientific research. It is a derivative of phenol and has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been used in various scientific research applications. One of the most common uses of this compound is in the development of new drugs. It has been shown to have potential as an antitumor agent, and has also been studied for its antibacterial and antifungal properties. In addition, it has been used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, and to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that it can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate in lab experiments is its ability to selectively target certain cells or organisms. This makes it a valuable tool for studying the mechanisms of action of certain drugs or for developing new drugs. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate. One area of interest is the development of new drugs based on this compound. Another area of research is the development of new materials, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been extensively studied for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesis Methods
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate can be synthesized through a multi-step process. The first step involves the nitration of 2,4-dinitrotoluene to produce 2,4-dinitro-3-methylphenol. This is followed by the alkylation of the phenol with tert-butyl chloride to produce 6-tert-butyl-2,4-dinitro-3-methylphenol. Finally, the chloroacetylation of the phenol is performed to produce the desired compound.
properties
CAS RN |
17317-16-7 |
|---|---|
Product Name |
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate |
Molecular Formula |
C13H15ClN2O6 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) 2-chloroacetate |
InChI |
InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3 |
InChI Key |
JRKZLGWGNZPRNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
Other CAS RN |
17317-16-7 |
synonyms |
2,4-Dinitro-6-tert-butyl-3-methylphenyl=chloroacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
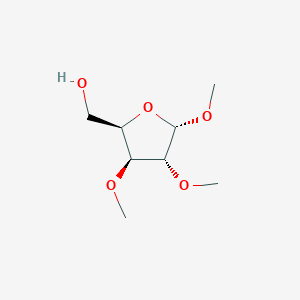
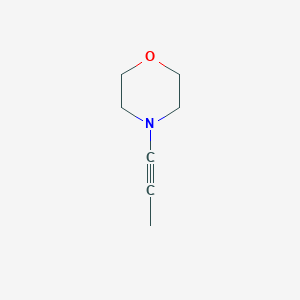



![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
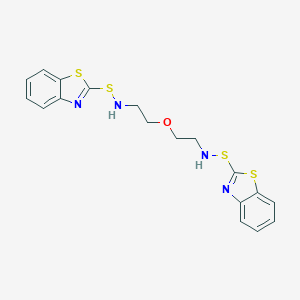
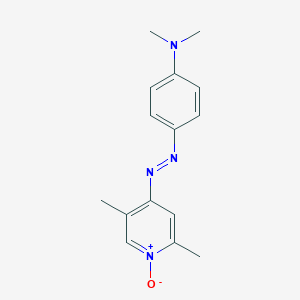
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)